2-(4,5-Dihydro-4-phenyl-2-oxazolyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a phenyl group attached to the oxazole ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidative aromatization of oxazolines to oxazoles . This method not only improves the safety profile of the reaction but also eliminates the need for additional purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using appropriate electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with a similar heterocyclic structure but lacking the phenyl and phenol groups.
Isoxazole: An isomeric form with the oxygen and nitrogen atoms in different positions within the ring.
Thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is unique due to the presence of both phenyl and phenol groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
760952-77-0 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2 |
InChI Key |
IZKPOGDNFMTRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.